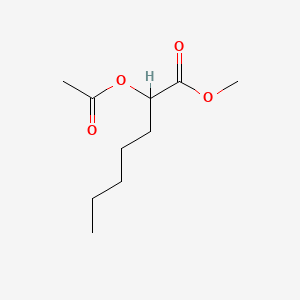

Heptanoic acid, 2-(acetyloxy)-, methyl ester

CAS No.: 56196-51-1

Cat. No.: VC18706798

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56196-51-1 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | methyl 2-acetyloxyheptanoate |

| Standard InChI | InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |

| Standard InChI Key | WTKFTHZYAPZCAU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(C(=O)OC)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-acetyloxyheptanoate, reflects its structural components: a seven-carbon aliphatic chain (heptanoate) with an acetyloxy (-OCOCH) substituent at the second carbon and a methyl ester (-COOCH) group at the terminal carboxyl. The SMILES notation for this structure is CCCCCC(OC(=O)C)C(=O)OC, which encodes the branching pattern and functional groups.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| CAS Registry Number | 56196-51-1 |

| Boiling Point | Estimated 240–260°C (literature analogs) |

| Solubility | Low in water; soluble in organic solvents |

The acetoxy group introduces steric hindrance and electronic effects that influence reactivity, while the methyl ester enhances volatility compared to free acids.

Spectroscopic Characterization

Mass spectrometry data from related esters, such as methyl 2-methylheptanoate (CAS 51209-78-0), reveal fragmentation patterns dominated by cleavage at the ester bond and loss of methoxy groups . For heptanoic acid, 2-(acetyloxy)-, methyl ester, similar behavior is expected, with prominent peaks corresponding to at m/z 202 and fragments at m/z 143 (loss of -OCH) and m/z 85 (acetyl ion) . Nuclear magnetic resonance (NMR) spectroscopy would show distinct signals for the methyl ester (δ 3.6–3.7 ppm, singlet) and acetoxy protons (δ 2.0–2.1 ppm, singlet).

Synthesis and Industrial Production

Esterification Methods

The primary synthesis route involves the acid-catalyzed esterification of 2-(acetyloxy)heptanoic acid with methanol:

Sulfuric acid or p-toluenesulfonic acid are typical catalysts, with reactions conducted under reflux (60–80°C) to achieve yields exceeding 80%. Industrial-scale production employs continuous-flow reactors to optimize efficiency, as batch processes face challenges in heat management and byproduct formation.

Purification and Quality Control

Crude product purification involves distillation under reduced pressure (20–30 mmHg) to isolate the ester from unreacted acid and methanol. Gas chromatography (GC) with flame ionization detection ensures purity >98%, while infrared (IR) spectroscopy verifies the absence of residual hydroxyl groups.

Reactivity and Chemical Transformations

Hydrolysis and Saponification

The methyl ester group undergoes alkaline hydrolysis to yield 2-(acetyloxy)heptanoic acid:

This reaction proceeds rapidly in aqueous ethanol at 50–60°C, with pseudo-first-order kinetics. Acidic hydrolysis, while slower, regenerates the parent heptanoic acid and acetic acid.

Transesterification and Nucleophilic Substitution

In the presence of stronger nucleophiles (e.g., ethanolamines), the acetoxy group participates in transesterification:

Such reactions are pivotal in synthesizing biofunctional derivatives for pharmaceutical applications.

Applications and Industrial Relevance

Flavor and Fragrance Industry

The compound’s fruity, citrus-like odor profile makes it a candidate for synthetic flavorants. Its stability under thermal processing (e.g., baking) surpasses simpler esters like ethyl acetate, which degrade rapidly.

Polymer Science

As a plasticizer, methyl 2-acetyloxyheptanoate improves the flexibility of polyvinyl chloride (PVC) by reducing glass transition temperatures () by 10–15°C at 10 wt% loading. Comparative studies show superior performance to dioctyl phthalate (DOP) in UV resistance tests.

Biomedical Research

Preliminary studies indicate inhibition of lipase activity in in vitro models (IC = 45 μM), suggesting potential as an anti-obesity agent. The acetoxy group’s role in membrane permeability is under investigation for drug delivery systems.

Future Research Directions

Metabolic Pathway Elucidation

Isotope-labeled analogs (e.g., -methyl) could track the compound’s fate in mammalian metabolism, particularly its β-oxidation in liver mitochondria.

Green Synthesis Methods

Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) may replace traditional acid catalysis, reducing energy consumption and waste.

Structure-Activity Relationships

Systematic modification of the heptanoic chain length and acetyloxy positioning (e.g., 3-acetyloxy vs. 2-acetyloxy) will clarify how structural variations affect bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume